molecular formula C17H16ClN5O B2916605 5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-44-3

5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2916605
CAS No.: 899981-44-3
M. Wt: 341.8
InChI Key: RAGCABAPYURIHO-UHFFFAOYSA-N
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Description

“5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Amino Group: This step may involve the reduction of a nitro group or the substitution of a halogen with an amine.

    Attachment of the Benzyl and Tolyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of “5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives may exert their effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Interacting with Receptors: Binding to cellular receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl and Tolyl Derivatives: Compounds with similar benzyl or tolyl groups but different core structures.

Uniqueness

“5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-5-4-7-13(9-11)20-17(24)15-16(19)23(22-21-15)10-12-6-2-3-8-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCABAPYURIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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